molecular formula C21H20N4O3S2 B15029161 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15029161
M. Wt: 440.5 g/mol
InChI Key: HEQFAVMOPVLYJJ-VBKFSLOCSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core. Its structure features a Z-configuration imine group bridging the pyrido-pyrimidinone moiety and a 3-butyl-substituted thiazolidin-4-one ring. The 2-furylmethyl amino group at position 2 introduces additional electronic and steric complexity. This hybrid architecture combines pharmacophoric elements of thiazolidinones (known for antimicrobial, anti-inflammatory, and antidiabetic activities) and pyrido-pyrimidinones (associated with kinase inhibition and anticancer properties) .

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-8,10-12,22H,2-3,9,13H2,1H3/b16-12-

InChI Key

HEQFAVMOPVLYJJ-VBKFSLOCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2S2C_{22}H_{27}N_5O_2S_2, with a molecular weight of approximately 457.6 g/mol. Its structure includes a thiazolidine ring, a pyridopyrimidine core, and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H27N5O2S2
Molecular Weight457.6 g/mol
Structural FeaturesThiazolidine, Pyridopyrimidine

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

1. Anticancer Activity

Studies have shown that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, it has been observed to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death.

The anticancer effects are likely mediated through:

  • Enzyme Inhibition : Interacting with kinases or other enzymes critical for tumor growth.
  • Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.

2. Antimicrobial Properties

Similar thiazolidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study

A study evaluating the antimicrobial efficacy of thiazolidine derivatives showed that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.

Research Findings

Recent studies have highlighted the diverse biological activities of thiazolidinone compounds:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the thiazolidinone and pyrido-pyrimidinone moieties. These variations significantly impact physicochemical properties, bioactivity, and synthetic accessibility. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Hypothesized Impacts

Compound ID/Reference Substituent Modifications Key Structural Features Hypothesized Property Impact
Target Compound 3-butyl, 2-(2-furylmethyl)amino Linear alkyl, furan heterocycle Enhanced lipophilicity; potential for π-stacking with aromatic biological targets
Compound 3-benzyl instead of 3-butyl Aromatic benzyl group Increased π-π interactions; reduced solubility due to hydrophobicity
Compound 3-(2-furylmethyl) on thiazolidinone; 7-methyl on pyrido-pyrimidinone Dual furan substituents; methyl steric bulk Altered electronic distribution (electron-rich furans); steric hindrance at position 7
Compound 3-isobutyl, allylamino at position 2 Branched alkyl, unsaturated amine Improved metabolic stability (branched alkyl); potential for covalent binding via allyl
Compound (General Class) Thiazolidinone derivatives with azo linkages Aromatic azo groups Enhanced redox activity; potential for photodynamic applications
Electronic and Geometric Comparisons
  • Electronic Effects: Replacement of the butyl group with a benzyl group (as in ) introduces an electron-rich aromatic system, which may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Steric Effects : The linear butyl chain in the target compound minimizes steric clashes compared to the branched isobutyl variant in , which may hinder rotational freedom or binding in constrained active sites.
  • Geometric Similarity: Despite differing substituents, all analogs retain the planar thiazolidinone-pyrido-pyrimidinone core, preserving the conjugation essential for bioactivity. However, the Z-configuration of the imine group in the target compound ensures spatial alignment critical for intermolecular interactions .
Theoretical Property Predictions

Using QSAR principles (Evidence ), the target compound’s calculated descriptors include:

  • LogP : ~3.5 (higher than benzyl analog due to alkyl chain).
  • Polar Surface Area : ~120 Ų (moderate solubility, influenced by furan and amine groups).
  • H-bond Acceptors: 6 (pyrimidinone O, thiazolidinone O/S, furan O).

Q & A

Q. How can researchers address batch-to-batch variability in synthesis?

  • Implement quality-by-design (QbD) principles:
  • Critical parameters : Reaction time, solvent purity, and inert atmosphere (N2/Ar).
  • PAT tools : In-line FTIR monitors reaction progress in real time.
  • Statistical analysis : Use ANOVA to identify significant variability sources (p < 0.05) .

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